3-(3,5-Difluorophenyl)thiolan-3-ol
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Overview
Description
3-(3,5-Difluorophenyl)thiolan-3-ol is an organic compound characterized by the presence of a thiolane ring substituted with a 3,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)thiolan-3-ol typically involves the reaction of 3,5-difluorophenyl derivatives with thiolane precursors under controlled conditions. One common method involves the use of 3,5-difluorophenyl bromide and thiolane in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)thiolan-3-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
3-(3,5-Difluorophenyl)thiolan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)thiolan-3-ol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The difluorophenyl group may enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)thiolane: Lacks the hydroxyl group present in 3-(3,5-Difluorophenyl)thiolan-3-ol.
3-(3,5-Difluorophenyl)thiophene: Contains a thiophene ring instead of a thiolane ring.
3-(3,5-Difluorophenyl)thiazole: Features a thiazole ring in place of the thiolane ring.
Properties
IUPAC Name |
3-(3,5-difluorophenyl)thiolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2OS/c11-8-3-7(4-9(12)5-8)10(13)1-2-14-6-10/h3-5,13H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQSKXGZXWFEPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C2=CC(=CC(=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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